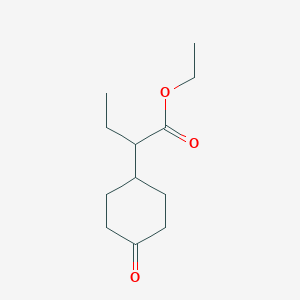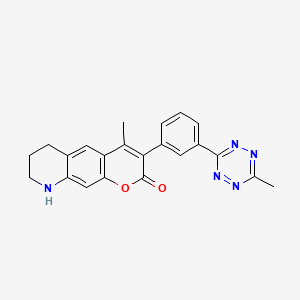
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI), 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI), 98% is a molybdenum-based organometallic compound . It is commonly used in organic and inorganic synthesis . It is known for its high reactivity and selectivity in a variety of chemical reactions . It is also used as a precursor for semiconductors applications .
Synthesis Analysis
This compound is used as an ALD/CVD precursor for molybdenum thin film deposition . The deposition techniques include ALD, PEALD, and PECVD . The co-reactants and deposition temperatures vary depending on the target deposit .Molecular Structure Analysis
The molecular formula of this compound is C12H30MoN4 . The InChI string and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis
This compound is used in various deposition techniques to form different compounds such as MoNx, MoO3, MoS2, MoCxNy, and TixMo1-xN . The co-reactants and deposition temperatures vary depending on the target deposit .Physical And Chemical Properties Analysis
This compound is an orange liquid . It has a formula weight of 326.33 . It is air sensitive, moisture sensitive, and should be stored cold . Its boiling point is 72°C at 8 Torr .Aplicaciones Científicas De Investigación
Precursor for Semiconductors
“Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)” is a molybdenum-based organometallic compound used as a precursor chemical for semiconductors . This compound plays a crucial role in the fabrication of semiconductor devices, which are the building blocks of modern electronic devices.
Atomic Layer Deposition (ALD)
This compound has been used as a precursor for the Atomic Layer Deposition (ALD) of various materials . ALD is a thin film deposition technique that is based on the sequential use of a gas phase chemical process. The majority of ALD reactions use two chemicals, typically called precursors. These precursors react with a substrate one at a time in a sequential, self-limiting way, enabling highly precise and uniform thin film deposition.
Production of Molybdenum Carbonitride Films
Molybdenum carbonitride films have been deposited using plasma-enhanced atomic layer deposition techniques with Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) at temperatures ranging from 80 to 300°C . These films have potential applications in various fields such as electronics, optics, and protective coatings.
Production of Molybdenum Oxide (MoO3)
This compound has been used as a precursor for the ALD of MoO3 . MoO3 has various applications in electrochromic devices, gas sensors, and as a catalyst in certain organic reactions.
Production of Molybdenum Sulfide (MoS2)
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) has been used as a precursor for the ALD of MoS2 . MoS2 is a semiconductor material that has potential applications in transistors, photodetectors, and electroluminescent devices.
UV Photodetectors
The compound has been used as a molybdenum source for the preparation of ultrathin MoO3 films used in highly stable UV photodetectors . The study shows that the ultrasmooth and homogenous films of less than a 0.30 nm roughness deposited at 200 °C were used efficiently for high-performance UV photodetector behaviors .
Mecanismo De Acción
Target of Action
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is a molybdenum-based organometallic compound . It primarily targets the processes of oxidation-reduction reactions, acting as a catalyst . It also plays a significant role in organic synthesis and energy conversion .
Mode of Action
The compound interacts with its targets by facilitating the transfer of electrons in oxidation-reduction reactions . This accelerates the reaction rate, enabling efficient synthesis and energy conversion .
Biochemical Pathways
The primary biochemical pathway affected by Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is the oxidation-reduction process . The compound acts as a catalyst, enhancing the efficiency of these reactions. The downstream effects include accelerated organic synthesis and energy conversion .
Pharmacokinetics
It’s known that the compound is air sensitive, moisture sensitive, and should be stored cold . These factors may impact its bioavailability.
Result of Action
The molecular and cellular effects of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)'s action primarily involve the facilitation of oxidation-reduction reactions . This leads to enhanced efficiency in organic synthesis and energy conversion .
Action Environment
The action of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is influenced by environmental factors. It’s sensitive to air and moisture, and it’s recommended to store it in a cold environment . These factors can affect the compound’s stability, action, and efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
bis(tert-butylimino)molybdenum(2+);dimethylazanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9N.2C2H6N.Mo/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMGWCYRXZGGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30MoN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tert-butylimino)molybdenum(2+);dimethylazanide | |
CAS RN |
923956-62-1 |
Source


|
| Record name | Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)



![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)
![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)